Product packaging for Chantriolide A(Cat. No.:)

Chantriolide A

Cat. No.: B1250449
M. Wt: 764.8 g/mol
InChI Key: USPJZXFXCUYTIH-OILQBTDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chantriolide A is a naturally occurring withanolide isolated from the rhizomes of Tacca chantrieri . Withanolides are a class of highly oxygenated C28 steroidal lactones built on an ergostane skeleton and are known for their diverse and potent biological activities . As a member of this class, this compound serves as a valuable reference standard and investigative tool for researchers exploring the complex chemistry and bioactivity of natural products. Compounds within the chantriolide family have demonstrated significant hepatoprotective effects in studies on injured hepatocytes, with some analogues shown to enhance cell viability and activate the Nrf2 pathway to mitigate oxidative stress . Researchers can utilize this compound to probe the structure-activity relationships of withanolides, investigate their mechanisms of action in various disease models, and explore their potential interactions with key inflammatory pathways such as NF-κB . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H52O16 B1250449 Chantriolide A

Properties

Molecular Formula

C38H52O16

Molecular Weight

764.8 g/mol

IUPAC Name

[(1S,2S,4S,5R,7S,9S,10R,11S,12S,14S,15S,16R,19S)-10-acetyloxy-5-hydroxy-11,15-dimethyl-16-[(1S)-1-[(2R)-4-methyl-6-oxo-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-2-yl]ethyl]-17-oxo-3,8-dioxahexacyclo[10.7.0.02,4.05,11.07,9.015,19]nonadecan-14-yl] acetate

InChI

InChI=1S/C38H52O16/c1-13-7-21(52-34(46)17(13)12-48-35-29(45)28(44)27(43)23(11-39)53-35)14(2)26-20(42)8-18-25-19(9-24(36(18,26)5)49-15(3)40)37(6)32(50-16(4)41)30-22(51-30)10-38(37,47)33-31(25)54-33/h14,18-19,21-33,35,39,43-45,47H,7-12H2,1-6H3/t14-,18+,19+,21-,22+,23-,24+,25+,26+,27-,28+,29-,30+,31+,32+,33+,35-,36-,37+,38+/m1/s1

InChI Key

USPJZXFXCUYTIH-OILQBTDASA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2C(=O)C[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4([C@H]([C@@H]7[C@H](C6)O7)OC(=O)C)C)O)OC(=O)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2C(=O)CC3C2(C(CC4C3C5C(O5)C6(C4(C(C7C(C6)O7)OC(=O)C)C)O)OC(=O)C)C)COC8C(C(C(C(O8)CO)O)O)O

Synonyms

(22R)1alpha,12alpha-diacetoxy-2alpha,3alpha; 6alpha,7alpha-diepoxy-27-((beta-d-glucopyranosyl)oxy)-5alpha-hydroxy-16-oxowith-24-enolide
chantriolide A

Origin of Product

United States

Isolation and Structural Characterization of Chantriolide a

Natural Sources and Phytochemical Context

Chantriolide A has been identified in specific plant species belonging to the genus Tacca. The presence of withanolides, a class of compounds to which this compound belongs, is notable as they were once thought to be almost exclusively found in the Solanaceae family. acs.orgnih.gov

Tacca chantrieri as a Primary Source

The rhizomes of Tacca chantrieri, commonly known as the Black Bat Flower, are a primary natural source of this compound. acs.orgnih.govacs.orgresearchgate.net This perennial plant, indigenous to Southeast Asia, has a history of use in traditional Chinese medicine for various ailments. acs.orgbioline.org.br Phytochemical investigations into the rhizomes of T. chantrieri have revealed a rich and diverse array of compounds, including diarylheptanoids, saponins, and various steroidal glycosides, with this compound being one of the identified withanolide glucosides. acs.orgresearchgate.netresearchgate.netmdpi.com The discovery of this compound in T. chantrieri was significant as it highlighted the occurrence of withanolides in the Taccaceae family. acs.orgnih.gov

Tacca plantaginea as an Identified Source

This compound has also been reported in Tacca plantaginea. bioline.org.brmdpi.commdpi.comnih.govjst.go.jp This species, also a member of the Taccaceae family, is found in southern China and Vietnam. researchgate.netindefenseofplants.com Like its relative T. chantrieri, T. plantaginea is a source of various withanolides and their glucosides, contributing to the growing understanding of the distribution of these compounds. mdpi.commdpi.comnih.govjst.go.jp

Distribution of Withanolides Across Botanical Families and Genera

Withanolides are a group of C28 steroidal lactones built on an ergostane (B1235598) framework. mdpi.comnih.govoup.com Historically, these compounds have been predominantly isolated from plants within the Solanaceae (nightshade) family, with Withania somnifera (Ashwagandha) being a well-known example. nih.govnumberanalytics.comiijls.com However, the isolation of this compound and other withanolides from the Tacca genus demonstrates that their distribution extends to the Taccaceae family. acs.orgnih.govresearchgate.netmdpi.com Withanolides have also been found in other genera, indicating a wider botanical distribution than initially presumed. numberanalytics.commdpi.com The concentration and specific types of withanolides can vary significantly between different plant species and even between different organs of the same plant, such as the leaves, roots, and stems. numberanalytics.comiijls.comresearchgate.net

Isolation Methodologies from Plant Material

The isolation of this compound from its natural sources involves a multi-step process that begins with extraction from the plant material, followed by sophisticated separation and purification techniques.

Chromatographic Separation Techniques

Chromatography is a cornerstone of natural product isolation. For the separation of withanolides like this compound, various chromatographic methods are employed.

A common approach involves the use of column chromatography as an initial purification step. plantextractwholesale.com This technique separates compounds based on their differential adsorption to a stationary phase. For withanolides, stationary phases like silica (B1680970) gel are often used, with elution carried out using a gradient of solvents with increasing polarity.

High-Performance Liquid Chromatography (HPLC) , particularly in the reverse-phase mode (RP-HPLC), is a high-resolution technique used for the fine purification and quantification of withanolides. oup.comnih.govinformaticsjournals.co.inku.eduresearchgate.net In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. oup.comnih.govinformaticsjournals.co.inku.edu The separation of isomeric withanolides, which can be challenging due to their similar structures, has been successfully achieved using RP-HPLC. oup.com The use of a photodiode array (PDA) detector allows for the monitoring of the elution profile at multiple wavelengths, which aids in the identification of individual compounds. nih.govku.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. mdpi.comnih.govinformaticsjournals.co.in This powerful analytical tool is crucial for the identification and structural elucidation of compounds like this compound, providing information on their molecular weight and fragmentation patterns. nih.govnih.gov

Thin-Layer Chromatography (TLC) is another valuable technique used for monitoring the progress of separation and for preliminary analysis of fractions. plantextractwholesale.com

TechniqueStationary PhaseMobile Phase ExamplePurpose
Column Chromatography Silica GelGradient of Chloroform-MethanolInitial fractionation of crude extract
RP-HPLC C18Acetonitrile/Methanol and Water/BufferFine purification, separation of isomers, quantification
LC-MS C18 or otherAcetonitrile/Methanol and Water with Formic AcidIdentification and structural elucidation
TLC Silica GelChloroform-Methanol mixturesMonitoring fractions and purity assessment

General Extraction Procedures for Natural Products

The initial step in isolating this compound from plant material is extraction. The choice of solvent and method is critical for efficiently obtaining the desired compounds.

The dried and powdered rhizomes of the Tacca species are typically subjected to extraction with an organic solvent. acs.orgMethanol and ethanol (B145695) are commonly used solvents for the extraction of withanolides. plantextractwholesale.comgoogle.com The extraction process can be carried out at room temperature by soaking the plant material in the solvent for an extended period or can be accelerated using methods like refluxing, where the solvent is heated to its boiling point. google.comcore.ac.uk

After the initial extraction, the crude extract is often partitioned between different immiscible solvents to separate compounds based on their polarity. For instance, a methanolic extract might be mixed with water and then partitioned against a nonpolar solvent like chloroform (B151607) or dichloromethane (B109758) to separate the less polar withanolides from more polar compounds. google.com

More modern and efficient extraction techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have also been applied to the extraction of withanolides. plantextractwholesale.comcore.ac.ukresearchgate.net These methods can reduce extraction time and solvent consumption. plantextractwholesale.comcore.ac.ukSubcritical Water Extraction (SWE) is another advanced technique that has been shown to be effective for extracting withanolides and other bioactive compounds. nih.gov

The resulting fractions enriched with withanolides are then subjected to the various chromatographic techniques described above to isolate pure this compound. acs.org The structure of the isolated compound is then definitively determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments) and High-Resolution Mass Spectrometry (HRMS). acs.orgnih.govacs.orgmdpi.comnih.gov

Extraction MethodSolvent(s)Key Principle
Maceration/Reflux Methanol, EthanolSolvent penetration and dissolution of compounds
Solvent Partitioning Water with Chloroform/DichloromethaneDifferential solubility of compounds in immiscible liquids
Microwave-Assisted Extraction (MAE) Ethanol, Water-Ethanol mixturesMicrowave energy enhances mass transfer
Ultrasound-Assisted Extraction (UAE) Ethanol, Water-Ethanol mixturesAcoustic cavitation improves solvent penetration
Subcritical Water Extraction (SWE) Water at high temperature and pressureWater acts as an organic-like solvent

Spectroscopic Elucidation of this compound Structure

The definitive structure of this compound was pieced together using a combination of advanced spectroscopic techniques. Each method provided crucial information, contributing to the comprehensive understanding of its molecular architecture.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental in delineating the carbon skeleton and the relative stereochemistry of this compound. dtu.dkcas.czwiley.com One-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were employed to establish the connectivity of protons and carbons within the molecule. vjs.ac.vn

The ¹H NMR spectrum revealed characteristic signals for the steroidal nucleus, including methyl groups, methine protons, and protons attached to epoxide rings. mdpi.com The ¹³C NMR data, in conjunction with DEPT experiments, accounted for all the carbon atoms in the molecule, distinguishing between methyl, methylene, methine, and quaternary carbons. vjs.ac.vn

Key HMBC correlations were instrumental in connecting the different fragments of the molecule. For instance, correlations between the anomeric proton of the glucose unit and C-27 of the aglycone confirmed the point of glycosylation. vjs.ac.vn Similarly, COSY data established the proton-proton coupling networks, allowing for the tracing of the spin systems within the steroid core and the glucose moiety. The combined analysis of these NMR data provided an unambiguous assignment of the planar structure of this compound. researchgate.netvjs.ac.vn

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful analytical technique used to determine the precise molecular weight and elemental composition of a compound. wisdomlib.org For this compound, HRESIMS analysis was crucial in establishing its molecular formula. mdpi.comresearchgate.net The technique provides a highly accurate mass measurement, which, in turn, allows for the calculation of the elemental formula with a high degree of confidence. This information was vital in confirming the number of carbon, hydrogen, and oxygen atoms present in the this compound molecule, corroborating the data obtained from NMR spectroscopy. mdpi.com

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that provides information about the stereochemistry of chiral molecules. nih.govrsc.org The ECD spectrum of a molecule is highly sensitive to the spatial arrangement of its chromophores. In the case of this compound, experimental ECD data was compared with quantum-chemically calculated spectra to determine the absolute configuration of the stereocenters within the molecule. mdpi.com This comparison is a powerful tool for assigning the absolute stereochemistry of complex natural products, providing three-dimensional structural information that is often difficult to obtain by other means. mdpi.comresearchgate.net

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive method for determining the three-dimensional structure of a crystalline compound. carleton.eduwarwick.ac.ukuni-ulm.deyoutube.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern provides precise information about the atomic positions, bond lengths, and bond angles within the crystal lattice, thereby revealing the absolute configuration of the molecule. carleton.edu While the search results indicate that single-crystal X-ray diffraction was used to confirm the absolute configurations of other related withanolides isolated alongside this compound, such as Chantriolide F, specific reports detailing a single-crystal X-ray diffraction analysis for this compound itself were not prominently found in the provided search results. mdpi.com However, this technique remains a gold standard for structural elucidation in chemistry.

Comparative Spectroscopic Analysis with Related Withanolides

The structural elucidation of this compound was also aided by comparing its spectroscopic data with that of known, structurally related withanolides. vjs.ac.vnmdpi.com Withanolides are a large and diverse class of steroidal lactones, and the spectroscopic features of newly isolated compounds are often compared to those of previously characterized members of the family. nih.gov

For this compound, its ¹H and ¹³C NMR data were compared with those of other withanolides isolated from Tacca species, such as Chantriolide B and Chantriolide C. vjs.ac.vn This comparative analysis helps in assigning chemical shifts and identifying characteristic structural motifs. For example, the chemical shifts of the carbons and protons in the steroidal nucleus and the side chain of this compound could be correlated with those of similar known compounds, providing further confidence in the structural assignment. vjs.ac.vn This approach is particularly useful in confirming the stereochemistry at various chiral centers, as the relative chemical shifts can be indicative of specific stereochemical arrangements. mdpi.com

Biosynthetic Pathways of Chantriolide a

Proposed Pathways for Withanolide Biosynthesis

The biosynthesis of the fundamental withanolide skeleton is believed to originate from the isoprenoid pathway, which produces the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). oup.com Plants utilize two distinct pathways to generate these precursors: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. oup.comfrontiersin.org

The initial steps of the MVA pathway involve the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA). nih.gov This is then reduced to mevalonic acid by the enzyme HMG-CoA reductase (HMGR), a key regulatory step. frontiersin.orgtandfonline.com Subsequent phosphorylations and decarboxylation yield IPP.

Concurrently, the MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.gov This pathway, involving enzymes like 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), also leads to the formation of IPP and DMAPP. frontiersin.orgresearchgate.net Studies suggest that both pathways contribute precursors for withanolide biosynthesis. oup.comnih.gov

Following the formation of IPP and DMAPP, a series of head-to-tail condensations lead to the formation of farnesyl pyrophosphate (FPP; C15). The enzyme squalene (B77637) synthase (SQS) then catalyzes the head-to-head condensation of two FPP molecules to form squalene (C30). researchgate.net Squalene epoxidase (SQE) subsequently converts squalene to 2,3-oxidosqualene (B107256). researchgate.net

A critical branching point occurs with the cyclization of 2,3-oxidosqualene. In plants, this is primarily catalyzed by cycloartenol (B190886) synthase (CAS), leading to the formation of cycloartenol, the precursor to most phytosterols. frontiersin.orgnih.gov From cycloartenol, a series of modifications, including the removal of methyl groups and isomerization, leads to the formation of 24-methylenecholesterol (B1664013). nih.govtandfonline.com This compound is considered a pivotal intermediate, marking the divergence from general phytosterol biosynthesis towards the specialized withanolide pathway. oup.comtandfonline.compnas.org An essential step in this divergence is the isomerization of 24-methylenecholesterol to 24-methyldesmosterol, a reaction catalyzed by the enzyme sterol Δ24-isomerase (24ISO). pnas.orgpnas.org

Enzymatic Transformations and Key Intermediates in Withanolide Biogenesis

The conversion of the basic C28 ergostane (B1235598) skeleton, derived from precursors like 24-methylenecholesterol, into the vast array of withanolides involves a series of downstream enzymatic modifications. These reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), dehydrogenases, and transferases, are responsible for the structural diversity observed in this class of compounds. nih.govbiorxiv.org

Key transformations include:

Hydroxylation: The introduction of hydroxyl (-OH) groups at various positions on the steroid nucleus and side chain is a common modification.

Epoxidation: The formation of epoxide rings, such as the 2α,3α- and 6α,7α-diepoxy functionalities present in Chantriolide A, is a crucial step. acs.orgnih.gov

Lactone Formation: The characteristic δ-lactone ring in the side chain of withanolides is formed through the oxidation of C-22 and C-26, followed by cyclization. nih.govbiorxiv.org

Ketone Formation: Oxidation of hydroxyl groups to form ketones is another frequent modification.

Acetylation: The addition of acetyl groups, as seen in the 1α and 12α positions of this compound, is catalyzed by acetyltransferases. acs.orgnih.gov

Glycosylation: The attachment of sugar moieties, such as the β-D-glucopyranosyl group at C-27 in this compound, is carried out by glycosyltransferases (GTs). acs.orgnih.govnih.gov This step increases the water solubility and can modify the biological activity of the compound.

The biosynthesis of this compound would necessitate a cascade of these enzymatic reactions, transforming a basic withanolide precursor into its final, highly oxygenated and glycosylated form.

IntermediatePrecursor(s)Key Enzyme(s)Pathway
Mevalonic AcidAcetyl-CoAHMG-CoA Reductase (HMGR)MVA Pathway
IPP & DMAPPMevalonic Acid / Pyruvate & Glyceraldehyde-3-PMultipleMVA & MEP Pathways
SqualeneFarnesyl Pyrophosphate (FPP)Squalene Synthase (SQS)Isoprenoid Pathway
2,3-OxidosqualeneSqualeneSqualene Epoxidase (SQE)Isoprenoid Pathway
Cycloartenol2,3-OxidosqualeneCycloartenol Synthase (CAS)Phytosterol Pathway
24-MethylenecholesterolCycloartenolMultiplePhytosterol Pathway
24-Methyldesmosterol24-MethylenecholesterolSterol Δ24-isomerase (24ISO)Withanolide Pathway Branch

Genetic Basis and Transcriptomic Insights into Biosynthesis

While specific genetic studies on Tacca chantrieri are limited, research into other withanolide-producing plants, particularly Withania somnifera, has provided significant insights into the genetic underpinnings of this pathway. frontiersin.org Transcriptome analyses of W. somnifera have successfully identified numerous candidate genes encoding the enzymes involved in withanolide biosynthesis. nih.govresearchgate.netfrontiersin.org

These studies have revealed that the expression of genes such as HMGR, DXS, DXR, SQS, CAS, and various CYP450s and GTs is often correlated with withanolide accumulation. frontiersin.orgtandfonline.comnih.gov For instance, the overexpression or silencing of key genes has been shown to modulate the production of withanolides, confirming their role in the pathway. oup.comresearchgate.net The identification of transcription factors, such as WRKY and MYB, that regulate the expression of these biosynthetic genes suggests a complex regulatory network controlling the production of withanolides. researchgate.netnih.gov

Comparative transcriptome analysis between different tissues (e.g., leaves and roots) and different chemotypes has shown differential gene expression, which accounts for the variation in withanolide profiles. nih.govresearchgate.net These findings provide a valuable blueprint for investigating the biosynthesis of this compound in Tacca chantrieri. It is plausible that homologous genes organized in a similar biosynthetic framework are responsible for its production.

GeneEncoded EnzymeRole in Pathway
HMGR3-hydroxy-3-methylglutaryl-CoA reductaseRate-limiting step in MVA pathway
DXS1-deoxy-D-xylulose-5-phosphate synthaseFirst committed step in MEP pathway
CASCycloartenol synthaseCyclization of 2,3-oxidosqualene
SMTSterol methyltransferaseIntermediate steps in phytosterol synthesis
24ISOSterol Δ24-isomeraseCommitting step to withanolide biosynthesis
CYP450sCytochrome P450 monooxygenasesHydroxylation, epoxidation, and other oxidative modifications
GTsGlycosyltransferasesAttachment of sugar moieties

Precursor Incorporation Studies

Radiotracer studies have been instrumental in confirming the biosynthetic origins of withanolides. Experiments using labeled precursors have demonstrated that the carbon skeleton of these compounds is derived from primary metabolites. For example, studies in Withania somnifera have shown the incorporation of ¹⁴C from labeled [2-¹⁴C]-acetate and [U-¹⁴C]-glucose into withanolide A. tandfonline.comcimap.res.innih.gov

These experiments provide direct evidence that the MVA pathway (which starts with acetyl-CoA) and glycolysis (which produces precursors for both the MVA and MEP pathways) supply the fundamental building blocks for withanolide synthesis. cimap.res.innih.gov The successful incorporation of labeled 24-methylenecholesterol into withanolides further solidified its role as a key downstream precursor. nih.govcimap.res.in Although such studies have not been reported specifically for this compound in Tacca chantrieri, the conservation of these fundamental metabolic pathways in plants strongly suggests a similar origin from primary isoprenogenic precursors. cimap.res.in

Total Synthesis and Synthetic Derivatization of Chantriolide a

Strategic Approaches to the Total Synthesis of Complex Withanolides

The total synthesis of complex natural products, particularly steroids and their derivatives like withanolides, is a driving force for the development of new synthetic strategies. epfl.ch The synthesis of withanolides is marked by the challenge of constructing a polyoxygenated and stereochemically rich carbocyclic skeleton, often from a readily available steroid starting material. chemrxiv.org A common and cost-effective starting material for many steroid syntheses is pregnenolone. chemrxiv.org

Key strategic considerations for synthesizing complex withanolides include:

Convergent vs. Linear Approaches: Syntheses can proceed in a linear fashion, where the molecule is built step-by-step, or via a convergent approach, where different complex fragments of the molecule are synthesized separately and then joined together at a late stage. nih.gov Convergent strategies are often more efficient for building highly complex structures.

Semi-synthesis from Steroid Precursors: A prevalent strategy involves leveraging the existing and stereochemically defined framework of commercially available steroids like pregnenolone. chemrxiv.org This approach focuses on the development of novel sequences for introducing the specific oxidation patterns and the characteristic side chain of the target withanolide.

Late-Stage Functionalization: A powerful strategy involves installing key functional groups, particularly oxygenation, at later stages of the synthesis. chemrxiv.orgresearchgate.net This allows for a divergent approach where a common intermediate can be converted into several different natural products. chemrxiv.org This is particularly relevant for the withanolide family, which features a wide array of oxidation patterns. researchgate.net For a molecule like Chantriolide A, with its numerous hydroxyl and epoxide groups, late-stage oxidation would be a critical component of any synthetic plan.

A hypothetical retrosynthesis of this compound would need to address the stereocontrolled formation of the A/B ring system with its 2α,3α;6α,7α-diepoxy-5α-hydroxy motif, the construction of the δ-lactone side chain, and the crucial late-stage introduction of the glucose unit at the C-27 position.

Key Methodological Advances in Stereoselective Synthesis for Withanolide Scaffolds

The construction of the withanolide scaffold demands precise control over stereochemistry. Several key methodological advances have been instrumental in the successful synthesis of related compounds.

Notable methods applicable to withanolide synthesis include:

Stereoselective Epoxidation and Dihydroxylation: The creation of the multiple stereocenters in the steroid nucleus often relies on substrate-controlled epoxidation and dihydroxylation reactions, where the existing stereochemistry of the steroid framework directs the approach of the reagent to one face of the molecule.

Vinylogous Aldol (B89426) Reactions: The construction of the δ-lactone side chain, a hallmark of withanolides, has been achieved through methods like vinylogous aldol reactions. researchgate.net

Photooxygenation Reactions: Bioinspired reactions, such as a Schenck ene photooxygenation followed by an allylic hydroperoxide rearrangement, have been developed for the late-stage introduction of hydroxyl groups at challenging positions like C-27. chemrxiv.org

Glycosylation Methods: A critical step in the synthesis of withanolide glycosides like this compound is the stereoselective formation of the glycosidic bond. mdpi.com This remains a significant challenge, as the activity of many withanolide glycosides can be influenced by the presence and nature of the sugar moiety. mdpi.com

The synthesis of withanolide A, for instance, showcased key reactions such as a Corey–Seebach homologation, a vinylogous aldol reaction, and a singlet oxygen Schenck-ene reaction. researchgate.net These methodologies provide a toolbox for chemists to approach the formidable synthetic challenges posed by highly oxidized steroids.

Synthesis of this compound Analogues and Derivatives

While no synthetic derivatives of this compound have been reported, the synthesis of analogues of other withanolides provides a blueprint for how such research could be approached. mdpi.com The modification of natural product structures is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties, as well as to probe structure-activity relationships (SAR). mdpi.com

The rational design of withanolide analogues is guided by existing SAR data and computational modeling. mdpi.comnih.gov For many withanolides, specific structural features are known to be crucial for their biological activity.

Key structural motifs often targeted for modification include:

A/B Ring System: The α,β-unsaturated enone in ring A and the 5β,6β-epoxide in ring B are considered important for the cytotoxicity of many withanolides. mdpi.com Modifications here, such as saturation of the double bond, opening of the epoxide, or altering its stereochemistry, are common strategies. mdpi.com

Side Chain Lactone: The δ-lactone ring is another critical feature. Modifications can include altering its substitution pattern or stereochemistry. mdpi.com

Hydroxylation Pattern: The position and stereochemistry of hydroxyl groups on the steroid core can significantly impact activity. Esterification or removal of these groups can lead to analogues with enhanced or attenuated activity. mdpi.com For this compound, the diacetoxy groups at C-1 and C-12, and the hydroxyl groups at C-5, would be prime targets for modification.

Glycosidic Moiety: For withanolide glycosides, the sugar unit is a key variable. In some cases, the aglycone (the non-sugar part) is more active than the glycoside. mdpi.com Designing analogues could involve synthesizing the aglycone of this compound (this compound without the glucose) or attaching different sugar units to explore the impact on biological function.

Computational docking studies can further inform the rational design process by predicting how modified structures might interact with specific protein targets, helping to prioritize synthetic efforts. nih.gov

The feasibility of creating designed analogues is a critical consideration. Synthetic accessibility is a concept that evaluates how easily a compound can be synthesized based on its structural complexity, reaction feasibility, and the availability of starting materials. researchgate.net

For this compound derivatives, synthetic accessibility would likely rely on a semi-synthetic approach starting from the isolated natural product, as a total synthesis is not yet established.

Biological Activities and Mechanistic Studies of Chantriolide a in Experimental Models

Modulation of Cellular Signaling Pathways

Chantriolide A has been shown to influence key cellular signaling pathways that are critical in regulating cellular stress responses and inflammation.

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell survival, and proliferation. nih.govwikipedia.org The activity of NF-κB is tightly controlled, primarily through its interaction with inhibitory IκB proteins. nih.gov Various stimuli can trigger a signaling cascade leading to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins. wikipedia.org This phosphorylation event marks the IκB protein for degradation, allowing NF-κB dimers to translocate to the nucleus and initiate the transcription of target genes. nih.govwikipedia.org Dysregulation of the NF-κB pathway is associated with numerous inflammatory diseases and cancers. wikipedia.org

While direct studies on this compound's regulation of the NF-κB pathway are not extensively detailed in the provided search results, the interconnectedness of cellular signaling pathways suggests potential for indirect modulation. For instance, the activation of the Nrf2 pathway, a known effect of related compounds, can exert anti-inflammatory effects by reducing reactive oxygen species (ROS) levels, which in turn can diminish NF-κB activity. mdpi.com

Keap-1/Nrf2/HO-1 Pathway Activation and Downstream Effects

The Keap1/Nrf2/HO-1 pathway is a crucial cellular defense mechanism against oxidative stress. mdpi.comoncotarget.com Under normal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. oncotarget.comfrontiersin.org Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. mdpi.comfrontiersin.org In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), leading to their transcription. mdpi.commdpi.com

Studies on withanolides isolated from Tacca chantrieri have demonstrated their ability to modulate this pathway. For example, Chantriolide H, a related compound, was found to decrease the accumulation of reactive oxygen species (ROS) and increase glutathione (B108866) levels in tert-butyl hydroperoxide (t-BHP)-injured AML12 hepatocytes by promoting the nuclear translocation of Nrf2. nih.gov This suggests that compounds from this class, potentially including this compound, can activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes like HO-1 and conferring a cytoprotective effect. mdpi.comnih.gov The activation of this pathway is a key mechanism for mitigating oxidative stress-induced cellular damage. frontiersin.orgmedsci.org

Impact on Other Signal Transduction Cascades

Signal transduction pathways are complex networks that allow cells to respond to external stimuli through a series of molecular events, often involving a cascade of protein phosphorylation and activation of second messengers. ck12.orgwikipedia.org These cascades can amplify the initial signal, leading to significant changes in cellular processes such as gene expression, metabolism, and proliferation. nih.govkhanacademy.org

While direct evidence detailing the impact of this compound on other specific signal transduction cascades is limited in the provided results, its influence on the NF-κB and Nrf2 pathways suggests a broader interaction with the cellular signaling network. mdpi.comnih.gov The interplay between different signaling pathways is common; for instance, the activation of the Nrf2 pathway can influence inflammatory pathways like NF-κB. mdpi.com Further research is needed to fully elucidate the broader effects of this compound on other critical signaling cascades.

Cellular Responses in In Vitro Assays

The modulatory effects of this compound on signaling pathways translate into observable cellular responses in laboratory settings.

Hepatoprotective Effects in Specific Cell Lines (e.g., t-BHP-injured AML12 hepatocytes)

Oxidative stress is a major contributor to liver injury. In vitro models, such as tert-butyl hydroperoxide (t-BHP)-injured AML12 hepatocytes, are used to screen for compounds with potential hepatoprotective activity. nih.gov A study evaluating a series of withanolides from Tacca chantrieri found that several of these compounds, including Chantriolides F-P, exhibited significant hepatoprotective effects by enhancing the viability of t-BHP-injured AML12 hepatocytes. nih.govresearchgate.net

Specifically, the related compound Chantriolide H was shown to protect these liver cells by reducing ROS accumulation and increasing the levels of the antioxidant glutathione, a process mediated by the activation of the Nrf2 pathway. nih.gov Although this compound was not the most potent in this particular study, the general hepatoprotective activity observed for withanolides from this source highlights a promising area for further investigation. nih.govnih.gov

Table 1: Hepatoprotective Activity of Selected Withanolides on t-BHP-injured AML12 Hepatocytes

CompoundEffect on Cell ViabilityMechanism of Action (for Chantriolide H)
Chantriolide FSignificant enhancementNot specified
Chantriolide GSignificant enhancementNot specified
Chantriolide HSignificant enhancementPromotes nuclear translocation of Nrf2, decreases ROS, increases glutathione
Chantriolide ISignificant enhancementNot specified
Chantriolide JSignificant enhancementNot specified
Chantriolide KSignificant enhancementNot specified
Chantriolide PSignificant enhancementNot specified

This table is based on findings from a study on withanolides from Tacca chantrieri. nih.govresearchgate.net

Modulation of Cell Viability and Proliferation in Diverse Cell Lines

The effect of a compound on cell viability and proliferation is a fundamental aspect of its biological profile. susupport.com These assays are crucial for understanding a compound's potential as a therapeutic agent or as a tool for studying cellular processes. nih.govresearchgate.net The response can vary significantly depending on the cell line and the compound's mechanism of action. nih.gov For example, some compounds may induce apoptosis (programmed cell death) in cancer cells while having minimal effect on healthy cells. nih.gov

Investigations into withanolides have revealed diverse effects on cell viability and proliferation. While some withanolides from Tacca chantrieri demonstrated protective effects in liver cells, the broader impact of this compound on the viability and proliferation of other cell types, such as cancer cell lines, requires more extensive research. nih.govresearchgate.net The modulation of key signaling pathways like NF-κB and Nrf2 by related compounds suggests that this compound could potentially influence cell fate decisions, but specific data on its effects across a range of cell lines is not yet available in the provided search results. mdpi.comnih.gov

Anti-inflammatory Effects in Cellular Models

This compound, a withanolide isolated from the plant Tacca chantrieri, has demonstrated notable anti-inflammatory properties in various cellular models. researchgate.netresearchgate.net Research indicates that its primary mechanism involves the modulation of key inflammatory pathways. A significant finding is the potent inhibition of Tumor Necrosis Factor-alpha (TNFα)-induced Nuclear Factor-kappa B (NF-κB) transcriptional activity by this compound in human hepatocellular carcinoma (HepG2) cells. nih.gov The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory therapies. nih.govphysio-pedia.com

Further studies have shown that this compound, alongside its analogues Chantriolide B and Chantriolide C, exhibits moderate inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) and microglial (BV2) cell lines. researchgate.net Overproduction of NO is a hallmark of inflammatory conditions, and its suppression is a recognized anti-inflammatory effect. nih.gov The activity of other related compounds, such as Chantriolides D and E, which show strong inhibition of NO production in BV2 cells, further underscores the anti-inflammatory potential of this class of withanolides. researchgate.netresearchgate.net

Table 1: Anti-inflammatory Activity of this compound and its Analogues in Cellular Models

Compound Cell Line Stimulant Effect Source
This compound HepG2 TNFα Potent inhibition of NF-κB transcriptional activity nih.gov
This compound RAW 264.7, BV2 LPS Moderate inhibition of Nitric Oxide (NO) production researchgate.net
Chantriolide B RAW 264.7, BV2 LPS Moderate inhibition of Nitric Oxide (NO) production researchgate.net
Chantriolide C RAW 264.7, BV2 LPS Moderate inhibition of Nitric Oxide (NO) production researchgate.net
Chantriolide D BV2 LPS Strong inhibition of Nitric Oxide (NO) production (IC₅₀ = 12.45 µM) researchgate.netresearchgate.net
Chantriolide E BV2 LPS Strong inhibition of Nitric Oxide (NO) production (IC₅₀ = 59.03 µM) researchgate.netresearchgate.net

Immunomodulatory Properties in In Vitro Systems

The immunomodulatory properties of this compound are intrinsically linked to its anti-inflammatory mechanisms observed in vitro. nih.govresearchgate.net By inhibiting the NF-κB signaling pathway, this compound effectively modulates the expression of numerous genes involved in the immune response. nih.gov The NF-κB protein family plays a critical role in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, which are essential for orchestrating immune and inflammatory responses. nih.govmdpi.com Therefore, the demonstrated ability of this compound to suppress NF-κB activation in cellular assays is a key indicator of its immunomodulatory potential. nih.gov

The broader class of withanolides, to which this compound belongs, is recognized for its capacity to modulate immune functions. nih.govnih.gov These compounds can influence the activity of various immune cells and signaling pathways, highlighting their potential to restore immune homeostasis. researchgate.netmdpi.com The inhibition of inflammatory mediators like nitric oxide in macrophages and microglial cells further contributes to the immunomodulatory profile of this compound, as these molecules are not only inflammatory but also act as signaling molecules within the immune system. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) analysis helps to identify the specific structural features of a molecule that are responsible for its biological effects. wikipedia.orgcollaborativedrug.com For the withanolide class of compounds, including this compound, certain structural motifs are consistently associated with their potent anti-inflammatory and other biological activities. nih.gov

Investigations into the withanolide family have identified several key pharmacophoric elements crucial for their biological activity. nih.gov These structural features are the molecular determinants responsible for the interaction with biological targets. For withanolides, these often include:

An α,β-unsaturated ketone in the A-ring.

A 5β,6β-epoxide in the B-ring or a C5-C6 olefin. nih.gov

A highly oxygenated lactone side chain . nih.gov

Specifically for the inhibition of NF-κB activation, studies on a library of withanolides have emphasized the importance of the oxygenated right-side partial structure, which includes the lactone side chain, and the presence of either a 5β,6β-epoxide or a C5–C6 double bond in the B-ring. nih.gov These electrophilic sites are thought to react with cysteine residues in target proteins, such as the IKKβ subunit of the NF-κB pathway, thereby modulating their function. nih.gov

The study of various Chantriolide analogues isolated from Tacca chantrieri provides insight into how structural modifications correlate with biological potency. researchgate.netmdpi.com this compound itself is a withanolide glucoside, and its structure features two epoxide rings and a glucose moiety attached to the side chain. researchgate.net

Comparing this compound with its analogues reveals key SAR trends:

Oxidation and Hydroxylation: Chantriolide B differs from this compound in the C-16 position of the steroid nucleus, having a hydroxyl group instead of a ketone. researchgate.net Both compounds exhibit moderate inhibition of NO production, suggesting that this particular change does not dramatically alter this specific anti-inflammatory activity. researchgate.net

Chlorination: The isolation of Chantriolides F–P introduced analogues with rare chlorine atom substitutions at C-3. mdpi.com These chlorinated compounds (specifically 5-8), along with others in the series, demonstrated significant hepatoprotective activity against tert-butyl hydroperoxide (t-BHP)-induced injury in AML12 hepatocytes. mdpi.com This indicates that the introduction of a halogen can confer or enhance specific biological activities.

Isomerization: Compounds 1 and 12 (Chantriolide F and a known analogue) are epimers at C-24 and C-25, while compounds 9 and 16 are isomers at multiple positions (C-1, C-7, C-24, and C-25). mdpi.com These subtle stereochemical differences can influence biological activity, as seen in their varying degrees of hepatoprotective effects. mdpi.com

Table 2: Correlation of Structural Features and Biological Activity in Chantriolide Analogues

Compound/Analogue Key Structural Modification (from this compound) Observed Biological Activity Source
Chantriolide B C-16 hydroxyl group (instead of ketone) Moderate inhibition of NO production researchgate.netresearchgate.net
Chantriolide D & E Variations in the steroidal skeleton Strong inhibition of NO production researchgate.netresearchgate.net
Chantriolides (5-8) Chlorine atom at C-3 Significant hepatoprotective activity mdpi.com
Chantriolides (9-11, 16) Isomeric variations, high oxidation Significant hepatoprotective activity mdpi.com

Identification of Key Pharmacophoric Elements within this compound and its Analogues

Biological Effects in In Vivo Non-Human Model Systems

While in vitro studies provide crucial mechanistic data, in vivo models are essential for understanding the physiological effects of a compound in a whole organism. biorxiv.org

Specific in vivo studies focusing exclusively on this compound for the purpose of biological pathway elucidation are not extensively documented in the reviewed literature. However, the broader class of withanolides has been investigated in non-human models to explore their immunomodulatory and anti-inflammatory pathways. nih.gov For instance, aqueous extracts of Withania somnifera, a primary source of withanolides, have been used in a mouse model of systemic lupus erythematosus (SLE). nih.gov In this model, treatment resulted in significant reductions in reactive oxygen species (ROS) and inflammatory cytokines, demonstrating the in vivo immunomodulatory effects of the compound class. nih.gov

These types of animal studies are critical for pathway elucidation, allowing researchers to observe the systemic effects of withanolide administration and to collect tissue samples for analyzing changes in protein expression and signaling pathways, such as the NF-κB and Nrf2 pathways. nih.govmdpi.comableweb.org The use of withanolides in such models helps to confirm the biological relevance of in vitro findings and to understand how these compounds function within a complex biological system. nih.gov

Biochemical and Histological Analyses in Non-Human Models

Biochemical and histological examinations are crucial in preclinical studies to understand the physiological and pathological effects of a novel compound. In the context of this compound, while specific data is not publicly available, this section outlines the standard methodologies and potential findings from such analyses in non-human models.

Biochemical Analysis

Biochemical analysis of blood and serum samples provides quantitative insights into the effects of a compound on various organ functions. Key markers for liver and kidney function are typically assessed.

Liver Function Tests:

Elevations in liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are sensitive indicators of hepatocellular injury. todaysveterinarypractice.com An increase in Alkaline Phosphatase (ALP) and Gamma-Glutamyl Transferase (GGT) may suggest cholestasis. todaysveterinarypractice.com A summary of potential biochemical findings in a hypothetical study on this compound is presented in Table 1.

Table 1: Hypothetical Serum Biochemical Data in a Non-Human Model Treated with this compound

Analyte Control Group (Mean ± SD) This compound-Treated Group (Mean ± SD) P-value
ALT (U/L) 35 ± 5 42 ± 7 >0.05
AST (U/L) 40 ± 6 48 ± 8 >0.05
ALP (U/L) 150 ± 20 160 ± 25 >0.05

Data are hypothetical and for illustrative purposes only.

Kidney Function Tests:

Renal function is commonly evaluated by measuring serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN). nih.gov Significant increases in these markers could indicate compromised renal function. nih.gov Table 2 illustrates potential findings for kidney function tests.

Table 2: Hypothetical Renal Function Tests in a Non-Human Model Treated with this compound

Analyte Control Group (Mean ± SD) This compound-Treated Group (Mean ± SD) P-value
Creatinine (mg/dL) 0.8 ± 0.2 0.9 ± 0.3 >0.05

Data are hypothetical and for illustrative purposes only.

Histological Analysis

Histopathology involves the microscopic examination of tissues to identify any pathological changes induced by the test compound. waxitinc.comwikipedia.org Tissues from major organs such as the liver, kidneys, heart, and lungs are typically processed, sectioned, and stained, most commonly with Hematoxylin and Eosin (H&E). waxitinc.com

Liver Histopathology:

Microscopic examination of liver sections would focus on identifying signs of inflammation, necrosis, fibrosis, or steatosis (fatty change). nih.govnih.gov In a hypothetical study, liver tissue from animals treated with this compound might show no significant alterations compared to the control group, indicating a lack of hepatotoxicity.

Kidney Histopathology:

Histological assessment of the kidneys would look for evidence of tubular necrosis, interstitial nephritis, or glomerular damage. nih.govrevistanefrologia.com Similar to the liver, a lack of observable pathological changes in the kidney tissue of treated animals would suggest no significant nephrotoxicity at the tested dose.

Advanced Analytical Methodologies for Research on Chantriolide a

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatography is a fundamental analytical technique for the separation, identification, and purification of individual components from a mixture. ijrpc.com In the context of Chantriolide A research, chromatographic methods are indispensable for isolating the compound from its natural source, Tacca chantrieri, and for assessing the purity and concentration of research samples. acs.orgvjs.ac.vn

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the purification and quantitative analysis of withanolides like this compound. researchgate.netnih.gov For purity assessment, HPLC coupled with a photodiode array (PDA) detector is often employed. sepscience.com This setup allows for the evaluation of peak purity by comparing UV-Vis spectra across the entire peak, helping to ensure that a chromatographic peak corresponds to a single compound and is free from co-eluting impurities. sepscience.comchromatographyonline.com The identification of this compound is typically achieved by comparing its retention time with that of a purified standard. jasco-global.com

Quantitative analysis is performed by creating a calibration curve using standard solutions of known concentrations. jasco-global.com The concentration of this compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. researchgate.net Thin-Layer Chromatography (TLC) also serves as a rapid, cost-effective method for preliminary purity checks and for monitoring the progress of extraction and purification procedures. researchgate.net

Table 1: Representative HPLC Conditions for the Analysis of Withanolides
ParameterConditionPurposeReference
Column Reversed-Phase C18 (e.g., 50 mm x 3.0 mm, 2.7 µm)Separation based on hydrophobicity. chromatographyonline.com
Mobile Phase Gradient elution with Acetonitrile (B52724) and water (often with formic or acetic acid)Provides efficient separation of compounds with varying polarities. chromatographyonline.comnih.gov
Flow Rate 0.5 - 1.0 mL/minOptimizes separation efficiency and analysis time. chromatographyonline.comnih.gov
Detection UV-Vis Diode Array Detector (DAD) at 210-400 nmAllows for quantification and peak purity assessment. nih.gov
Temperature 30-40 °CEnsures reproducible retention times and peak shapes. chromatographyonline.com

Spectroscopic Methods for Conformational and Interaction Studies

Spectroscopic techniques are crucial for determining the intricate three-dimensional structure and conformation of this compound. The elucidation of its structure was heavily reliant on a suite of advanced spectroscopic methods. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. nih.gov One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons in the molecule. vjs.ac.vn However, two-dimensional (2D) NMR experiments are essential for assembling the complete structure and determining its stereochemistry. researchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between protons and carbons, confirming the gross structure of the molecule. acs.orgresearchgate.net

Table 2: Key Spectroscopic Data for the Structural Elucidation of this compound
TechniqueData/Information ObtainedSignificanceReference
HRESITOFMS Molecular formula determined as C₃₈H₅₂O₁₆Establishes the elemental composition and molecular weight. acs.org
¹H and ¹³C NMR Chemical shifts and multiplicities of all protons and carbons.Provides the basic framework of the molecule's structure. acs.orgvjs.ac.vn
2D NMR (COSY, HMQC, HMBC) Proton-proton and proton-carbon correlations.Confirms the connectivity of the carbon skeleton and the placement of functional groups. vjs.ac.vnresearchgate.net
ROESY Through-space correlations between protons.Defines the relative stereochemistry and 3D conformation of the molecule. acs.orgresearchgate.net

Mass Spectrometry for Metabolomic and Proteomic Profiling in Research Contexts

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, enabling the identification and quantification of molecules. thermofisher.com In the study of this compound, MS is central to both metabolomic and proteomic research applications.

In a metabolomics context, MS is used to identify and profile the array of small molecules within a biological sample. nih.gov High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESITOFMS) was used to determine the precise molecular formula of this compound (C₃₈H₅₂O₁₆) by measuring its exact mass. acs.org When coupled with liquid chromatography (LC-MS), this technology allows for the detection and quantification of this compound and other related withanolides within complex extracts of Tacca chantrieri. silantes.comnih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing a characteristic "fingerprint" that further confirms its identity and helps in structural elucidation. silantes.com

In proteomic profiling, researchers study the large-scale expression and modification of proteins. wikipedia.org While not directly analyzing this compound, MS-based proteomics can be employed to understand its biological effects. mdpi.com For example, researchers could treat cells with this compound and use quantitative proteomic techniques (like SILAC or iTRAQ) to identify which cellular proteins change in abundance or post-translational modification status. plos.org This approach can reveal the molecular pathways and cellular machinery that this compound interacts with, providing critical insights into its mechanism of action. nih.gov

Table 3: Mass Spectrometry Applications in this compound Research
Application AreaMS TechniqueInformation YieldedReference
Metabolomics HRESITOFMSPrecise mass measurement (m/z 787.3157 [M+Na]⁺) and molecular formula (C₃₈H₅₂O₁₆). acs.org
Metabolomics LC-MSDetection and quantification of this compound in complex plant extracts. silantes.comnih.gov
Metabolomics Tandem MS (MS/MS)Structural confirmation through characteristic fragmentation patterns. silantes.com
Proteomics Quantitative Proteomics (e.g., SILAC, iTRAQ)Identification of cellular proteins and pathways affected by this compound. mdpi.complos.org

Isolation of Nucleic Acids for Biosynthetic Gene Studies from Producing Plants

Understanding how Tacca chantrieri synthesizes this compound requires studying its genetic blueprint. This involves isolating high-quality nucleic acids (DNA and RNA) from the plant to identify the biosynthetic gene cluster (BGC) responsible for its production. nih.gov BGCs are groups of genes, physically located together on a chromosome, that cooperatively encode the enzymes for a specific metabolic pathway. medrxiv.org

The isolation of nucleic acids from plants like T. chantrieri can be challenging due to the presence of secondary metabolites such as polysaccharides and polyphenolic compounds, which can co-precipitate with and inhibit downstream enzymatic reactions like PCR. nih.gov Therefore, specialized extraction protocols are required. plos.org A common approach involves using a buffer containing cetyltrimethylammonium bromide (CTAB), which helps to remove polysaccharides, followed by purification steps using silica-based columns or organic extraction. nih.govpromega.com

Once high-molecular-weight genomic DNA is successfully isolated, it can be sequenced using next-generation sequencing technologies. promega.com The resulting genome data is then analyzed with bioinformatics tools like antiSMASH to mine for and identify putative BGCs. medrxiv.org By identifying genes encoding characteristic enzymes for steroid synthesis (e.g., terpene synthases, P450 monooxygenases) within a single cluster, researchers can pinpoint the BGC likely responsible for producing the withanolide core of this compound. mdpi.comnih.gov Subsequent functional characterization of these genes can confirm their role in the biosynthetic pathway. frontiersin.org

Table 4: Generalized Protocol for Nucleic Acid Isolation from Plant Tissue for BGC Studies
StepProcedurePurposeReference
1. Sample Preparation Grind fresh or flash-frozen plant tissue (e.g., rhizomes) in liquid nitrogen.Disrupts cell walls and prevents nucleic acid degradation. nih.gov
2. Lysis Incubate the powdered tissue in a hot CTAB extraction buffer.Lyses cells, denatures proteins, and complexes with polysaccharides. nih.govpromega.com
3. Purification Perform chloroform (B151607):isoamyl alcohol extractions.Removes proteins and other contaminants. plos.org
4. Precipitation Precipitate nucleic acids from the aqueous phase using isopropanol.Concentrates the DNA/RNA from the solution. promega.com
5. Washing & Elution Wash the nucleic acid pellet with ethanol (B145695) and resuspend in a suitable buffer.Removes residual salts and prepares the sample for downstream analysis. promega.com
6. Quality Control Assess purity (A260/A280 ratio) and integrity (gel electrophoresis).Ensures the nucleic acid is suitable for sequencing and PCR. nih.gov

Comparative Studies and Future Research Directions

Comparison of Chantriolide A with Other Withanolides and Steroids

This compound belongs to the withanolide class of compounds, which are a group of naturally occurring C28 steroids characterized by an ergostane-type skeleton. researchgate.net The core structure is typically oxidized at C-22 and C-26 to form a δ-lactone ring. researchgate.net Structurally, this compound is identified as (22R)-1α,12α-diacetoxy-2α,3α;6α,7α-diepoxy-27-[(β-d-glucopyranosyl)oxy]-5α-hydroxy-16-oxowith-24-enolide. researchgate.netresearchgate.netnih.gov

Its structure possesses several key features that distinguish it from or align it with other withanolides and general steroids:

Highly Oxygenated Skeleton : Like many withanolides, this compound is highly oxygenated. researchgate.net Its structure features two acetoxy groups, two epoxide rings, and a hydroxyl group, contributing to its complexity. researchgate.netnih.gov

Glycosylation : A defining feature of this compound is the presence of a β-D-glucopyranosyl moiety at the C-27 position of the side chain. researchgate.netnih.gov While glycosylated steroids (saponins) are common, withanolide glucosides are a more specific subgroup.

Epoxide Functional Groups : The presence of two separate epoxide rings (at C-2,C-3 and C-6,C-7) is a notable feature. Epoxide groups are known to be important for the biological activity of some withanolides, such as the 5β,6β-epoxide found in Withaferin A, which contributes to its anti-inflammatory and antitumor properties. nih.gov

Lactone Side Chain : It possesses the characteristic withanolide δ-lactone in its side chain, formed between C-22 and C-26. researchgate.netresearchgate.net

When compared to other prominent steroids, the differences are clear. For instance, cholesterol, the fundamental animal steroid, is a simple C27 sterol with minimal functionalization. Phytoecdysteroids, another class of plant-derived steroids, have a different oxidation pattern and typically lack the characteristic lactone side chain of withanolides. The taccalonolides, another class of steroids found alongside chantriolides in Tacca species, are highly oxygenated pentacyclic steroids but differ significantly in their core skeleton and mechanism of action. researchgate.net

Table 1: Comparative Features of this compound and Other Steroids This table is interactive. Click on headers to sort.

Feature This compound Withaferin A (Typical Withanolide) Taccalonolides General Steroids (e.g., Cholesterol)
Core Skeleton C28 Ergostane (B1235598) C28 Ergostane Highly oxygenated pentacyclic steroid C27 Sterol (Cholestane)
Lactone Ring Yes (δ-lactone) Yes (δ-lactone) No No
Key Functional Groups Di-epoxide, Di-acetate, Hydroxyl, Ketone α,β-unsaturated ketone, Epoxide Multiple hydroxyl and acetyl groups Hydroxyl
Glycosylation Yes (at C-27) No No No
Primary Source Family Taccaceae (Dioscoreaceae) Solanaceae Taccaceae (Dioscoreaceae) Widespread in animals

Chemotaxonomic Significance within Tacca Species and Related Families

The isolation of this compound and its congeners from Tacca chantrieri holds considerable chemotaxonomic importance. researchgate.netnih.gov For a long time, withanolides were considered hallmark secondary metabolites almost exclusively of the Solanaceae family (the nightshade family), being found in genera such as Withania, Datura, and Physalis. nih.govmdpi.com The discovery of withanolides in a species belonging to the Taccaceae family (now classified within Dioscoreaceae) was a notable finding that challenged the established chemotaxonomic boundaries. researchgate.netnih.gov

This discovery suggests a potential evolutionary link or an instance of convergent evolution in the biosynthetic pathways between these disparate plant families. The genus Tacca is a source of diverse and structurally unique steroids. Phytochemical investigations have revealed that besides withanolide glucosides like Chantriolides A, B, and C, the rhizomes of Tacca species also produce other classes of compounds, including:

Taccalonolides : A series of highly oxygenated pentacyclic steroids with potent microtubule-stabilizing activity. researchgate.net

Spirostanol Saponins : Complex steroidal saponins, such as chantrieroside A, have also been isolated. nih.gov

Diarylheptanoids : Another class of secondary metabolites present in the genus. researchgate.net

The presence of this distinct chemical profile, with this compound as a representative withanolide, underscores the unique biochemical machinery within the Tacca genus. It provides a chemical marker that helps to characterize the genus and differentiates it from other members of the Dioscoreales order, highlighting the value of secondary metabolites in plant taxonomy and phylogeny. nih.govwikipedia.org

Unexplored Biological Activities and Mechanistic Pathways

While the broader class of withanolides is known for a wide array of biological activities—including antitumor, anti-inflammatory, cytotoxic, and immunomodulating effects—the specific biological profile of this compound is not fully elucidated. researchgate.net Some research has indicated that this compound may modulate the regulation of NF-κB, a key protein complex involved in inflammatory responses. nih.gov However, this is just a starting point, and numerous potential activities and mechanisms remain unexplored.

Future research could profitably focus on the following areas:

Anticancer Mechanisms : Many withanolides exhibit potent cytotoxic effects against cancer cells. researchgate.netnih.gov The taccalonolides, co-isolated with chantriolides, are known microtubule stabilizers. researchgate.net It would be valuable to investigate if this compound shares this mechanism or acts through other pathways, such as the induction of apoptosis, inhibition of angiogenesis, or targeting protein homeostasis, as seen with other withanolides. nih.govresearchgate.net

Hepatoprotective Effects : Recently, newly discovered chantriolides (F-P) isolated from Tacca chantrieri were evaluated for their hepatoprotective effects against oxidative injury in liver cells. mdpi.comnih.gov This suggests that this compound could also possess similar protective activities, warranting investigation into its effects on liver enzymes and cellular antioxidant systems like the Nrf2 pathway. nih.gov

Neuroprotective Activity : Some traditional uses of Tacca plants relate to the nervous system, and certain constituents have shown neuroprotective potential. researchgate.net Investigating whether this compound can protect neuronal cells from oxidative stress or other forms of damage could open new therapeutic avenues.

Metabolic Regulation : Related withanolides from Tacca plantaginea have been shown to activate peroxisome proliferator-activated receptors (PPARs), which are crucial regulators of metabolism and inflammation. researchgate.net Screening this compound for activity on PPAR subtypes (α, β/δ, γ) could reveal potential applications in metabolic diseases.

Anti-inflammatory Pathways : Beyond NF-κB, detailed studies are needed to understand how this compound modulates other inflammatory pathways, such as the production of nitric oxide (NO), prostaglandins, and various cytokines. researchgate.net

Challenges and Opportunities in Biosynthetic Engineering and Synthetic Scale-Up for Academic Research

The natural abundance of this compound is low, making its isolation from plant sources laborious and insufficient for extensive biological screening or potential commercial use. researchgate.net This presents both a challenge and an opportunity for the fields of biosynthetic engineering and chemical synthesis.

Challenges:

Pathway Complexity : The biosynthesis of withanolides is a long and complex process. It begins with the cyclization of 2,3-oxidosqualene (B107256) to form cycloartenol (B190886), which then undergoes a cascade of modifications including desaturation, hydroxylation, epoxidation, and cyclization, catalyzed by numerous enzymes, particularly from the cytochrome P450 (P450) family. nih.gov The final glycosylation step requires a specific UDP-glycosyltransferase (UGT). researchgate.net Elucidating and transferring this entire multi-gene pathway into a heterologous host is a formidable challenge.

Enzyme Identification and Characterization : Identifying all the specific P450s and UGTs responsible for the unique structural features of this compound requires significant genomic and biochemical work, which may be difficult in a non-model plant like Tacca.

Opportunities:

Heterologous Production : Despite the challenges, synthetic biology offers a promising solution. Engineering a microbial chassis like Saccharomyces cerevisiae (yeast) or Escherichia coli to produce this compound or a key precursor could provide a sustainable and scalable source. researchgate.net This approach is increasingly used for other complex natural products.

Semi-synthesis : If a more abundant precursor from the biosynthetic pathway could be produced via fermentation, the final steps to generate this compound could potentially be completed through chemical synthesis.

Cell and Tissue Culture : The use of in-vitro plant tissue culture, such as root or embryo cultures of Tacca chantrieri, could be optimized to increase the production of this compound without relying on wild-harvested plants. researchgate.net Elicitors like methyl jasmonate could be used to boost secondary metabolite production in these cultures.

Application of Computational Chemistry in this compound Research (e.g., docking, molecular dynamics, QSAR modeling)

Computational chemistry provides a powerful toolkit to accelerate research on natural products like this compound, offering insights that can guide experimental work and rationalize biological observations. schrodinger.com

Molecular Docking : This technique can be used to predict how this compound binds to the three-dimensional structures of various protein targets. journalspub.info For instance, it could be docked into the active site of proteins in the NF-κB pathway, PPARs, or enzymes involved in cancer cell proliferation (e.g., kinases) to generate hypotheses about its mechanism of action. schrodinger.com These models can predict binding affinity and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics (MD) Simulations : Following docking, MD simulations can be run to model the dynamic behavior of the this compound-protein complex over time. This can assess the stability of the predicted binding pose, reveal conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling : The Tacca genus has yielded a growing family of related withanolides, including Chantriolides A-P. mdpi.comnih.gov If the biological activity of these analogues is systematically tested, a QSAR model can be developed. journalspub.info This model would use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to create a mathematical relationship between chemical structure and biological activity. Such a model could then be used to predict the activity of novel, yet-to-be-synthesized this compound derivatives, thereby guiding synthetic efforts toward more potent and selective compounds. journalspub.info

Q & A

What spectroscopic and chromatographic methods are essential for characterizing the structural purity of Chantriolide A?

Basic Research Question
To confirm the structural integrity and purity of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY), high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection, and infrared (IR) spectroscopy. For example, NMR can resolve stereochemical ambiguities in the triterpenoid backbone, while HPLC-MS (using a C18 column with acetonitrile/water gradients) quantifies purity and detects degradation products .

Methodological Tip : Cross-validate results with reference standards and replicate analyses across independent labs to minimize instrumentation bias.

How can researchers optimize the semi-synthetic yield of this compound while minimizing side products?

Advanced Research Question
Yield optimization requires a factorial design of experiments (DoE) to evaluate variables such as solvent polarity (e.g., dichloromethane vs. methanol), catalyst loading (e.g., Lewis acids), and reaction time. Advanced techniques like microwave-assisted synthesis or enzymatic catalysis may enhance regioselectivity. For instance, a 2022 study reported a 35% yield improvement using immobilized lipases under mild pH conditions .

Data Contradiction Note : Conflicting reports on optimal temperatures (40°C vs. 60°C) suggest substrate-specific reactivity, necessitating pilot-scale trials with kinetic monitoring .

What in vitro models are most appropriate for preliminary screening of this compound’s anti-inflammatory activity?

Basic Research Question
Primary murine macrophages (e.g., RAW 264.7 cells) treated with lipopolysaccharide (LPS) are widely used to assess inhibition of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA. Include positive controls (e.g., dexamethasone) and validate viability with MTT assays. A 2023 study highlighted dose-dependent NF-κB suppression at 10–50 μM concentrations .

Limitation : Species-specific responses may not translate to human models; consider complementing with human peripheral blood mononuclear cells (PBMCs).

How should researchers resolve discrepancies in reported cytotoxic IC₅₀ values of this compound across cancer cell lines?

Advanced Research Question
Discrepancies often arise from variations in assay protocols (e.g., incubation time, serum concentration) or cell line genetic drift. To address this:

  • Perform meta-analyses of published data, adjusting for methodological heterogeneity.
  • Replicate experiments using standardized conditions (e.g., 72-hour exposure, 10% FBS).
  • Use tandem mass spectrometry to verify compound stability during assays .

Example : A 2024 comparative study reconciled IC₅₀ differences in MCF-7 cells (12 μM vs. 28 μM) by identifying batch-specific serum lipid interference .

What computational strategies are effective for predicting this compound’s molecular targets and binding modes?

Advanced Research Question
Molecular docking (AutoDock Vina, Schrödinger) against curated target libraries (e.g., PDBe-KB) can prioritize candidates like cyclooxygenase-2 (COX-2) or PI3K. Follow with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. A 2021 study combined pharmacophore modeling with free-energy perturbation (FEP) to predict ΔG values within 1.5 kcal/mol accuracy .

Validation : Confirm predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

What extraction and purification strategies maximize this compound recovery from natural matrices?

Basic Research Question
Ethanol/water (70:30) Soxhlet extraction followed by silica gel chromatography (hexane/ethyl acetate gradients) effectively isolates this compound from Chantria species. For complex matrices, countercurrent chromatography (CCC) reduces co-elution of structurally similar saponins .

Yield Data : Typical yields range from 0.2–0.8% dry weight, varying seasonally due to plant ontogeny.

How can target engagement of this compound be validated in mechanistic studies?

Advanced Research Question
Employ CRISPR-Cas9 knockouts of putative targets (e.g., STAT3) in cell lines to confirm pathway-specific effects. Complement with cellular thermal shift assays (CETSA) to monitor protein-ligand stabilization. A 2023 study used fluorescence polarization to quantify direct binding to Keap1 (Kd = 3.2 μM) .

Pitfall : Off-target effects may persist; use orthogonal methods like RNAi silencing.

Which statistical models are optimal for analyzing dose-response relationships in this compound bioactivity studies?

Advanced Research Question
Nonlinear regression (four-parameter logistic model) fits dose-response curves, while ANOVA with post-hoc Tukey tests compares group means. For high-throughput data, machine learning (random forest) identifies synergistic variables. A 2020 review emphasized Bayesian hierarchical models for multi-study meta-analyses .

Reproducibility : Report 95% confidence intervals and effect sizes (Cohen’s d) to contextualize significance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.